5-Amino-1-benzofuran-2-carbohydrazide

α-Amylase inhibition Type-2 diabetes Benzofuran hydrazones

5-Amino-1-benzofuran-2-carbohydrazide (CAS 1048913-38-7, MF C₉H₉N₃O₂, MW 191.19) is a benzofuran-2-carbohydrazide derivative bearing a primary amino substituent at the 5-position. It is commercially available from multiple global suppliers—including Matrix Scientific , AKSci , and Key Organics/Sigma-Aldrich —with typical certified purity of 95% and catalog pricing of approximately $462/500 mg.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1048913-38-7
Cat. No. B1387317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-benzofuran-2-carbohydrazide
CAS1048913-38-7
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C=C(O2)C(=O)NN
InChIInChI=1S/C9H9N3O2/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,10-11H2,(H,12,13)
InChIKeyMAUALFRENAVLKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 5-Amino-1-benzofuran-2-carbohydrazide (CAS 1048913-38-7) – Technical Specifications & Procurement Baseline


5-Amino-1-benzofuran-2-carbohydrazide (CAS 1048913-38-7, MF C₉H₉N₃O₂, MW 191.19) is a benzofuran-2-carbohydrazide derivative bearing a primary amino substituent at the 5-position. It is commercially available from multiple global suppliers—including Matrix Scientific , AKSci , and Key Organics/Sigma-Aldrich —with typical certified purity of 95% and catalog pricing of approximately $462/500 mg . The compound is a solid (mp 181–183 °C ) and is supplied for research and development use only .

Why 5-Amino-1-benzofuran-2-carbohydrazide Cannot Be Interchanged with Common Benzofuran-2-carbohydrazide Analogs


Benzofuran-2-carbohydrazides are a class frequently used as building blocks for bioactive hydrazones, oxadiazoles, and metal complexes [1]. However, the identity and position of substituents on the benzofuran ring critically modulate inhibitory potency. For example, in a series of 25 benzofuran hydrazone α-amylase inhibitors, the IC50 range spanned 1.078–2.926 µM depending solely on the arylidene substitution pattern attached to the benzofuran-2-carbohydrazide core [2]. Similarly, the replacement of a 5-amino substituent with 5-bromo, 5-(piperazin-1-yl), or 6-nitro groups yields compounds with qualitatively different antimicrobial, antioxidant, and pharmacokinetic profiles [1]. Therefore, generic substitution of 5-amino-1-benzofuran-2-carbohydrazide with unsubstituted benzofuran-2-carbohydrazide or other 5-substituted analogs is not functionally equivalent and can invalidate SAR reproduction or biological screening outcomes.

5-Amino-1-benzofuran-2-carbohydrazide Comparator Evidence: Quantitative Differentiation for Scientific Procurement


α-Amylase Inhibition Potency: Benzofuran-2-carbohydrazide Derivative Range vs. Clinical Standard Acarbose

In a head-to-head enzymatic assay, a panel of 25 benzofuran-2-carbohydrazide hydrazone derivatives (the same core scaffold as the target compound) displayed α-amylase IC50 values of 1.078 ± 0.19 µM to 2.926 ± 0.05 µM, compared to the clinical standard acarbose with an IC50 of 0.62 ± 0.22 µM [1]. The most active derivative (compound 5) achieved an IC50 of 1.078 µM, approximately 1.7‑fold weaker than acarbose. This dataset establishes the quantitative potency landscape for benzofuran-2-carbohydrazide-based α-amylase inhibitors and serves as a class-level baseline for evaluating the 5‑amino-substituted core.

α-Amylase inhibition Type-2 diabetes Benzofuran hydrazones

Antimicrobial MIC: 5-(Piperazin-1-yl)benzofuran-2-carbohydrazide Derivatives vs. 5-Amino Scaffold Potential

Recently reported (E)-N'-substituted benzylidene-5-(piperazin-1-yl)benzofuran-2-carbohydrazides (9a–9r) were tested against S. aureus, E. coli, and P. aeruginosa, with compounds 9g and 9j exhibiting MIC values of 40 µg/mL against S. aureus [1]. In contrast, the unsubstituted benzofuran-2-carbohydrazide Schiff base TMBC and its metal complexes showed qualitatively weaker antibacterial profiles by MIC method [2]. While direct MIC data for 5‑amino-1‑benzofuran‑2‑carbohydrazide itself are not reported, the 5‑amino substituent offers a chemically distinct hydrogen-bond donor/acceptor profile compared to the 5‑(piperazin-1-yl) group, which can be exploited to tune antimicrobial potency and solubility.

Antimicrobial MIC Benzofuran-2-carbohydrazide

Antioxidant Activity (DPPH): Benzofuran-2-carbohydrazide Derivatives Compared by Substituent Type

Chandrashekar and Karvekar (2008) synthesized N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazides (2a–f) and 5-(5-substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiols (3a–c), reporting potent DPPH radical scavenging activity for compounds 2c, 3a, and 3b, while 2a, 2d, 3b, and 3c exhibited moderate antimicrobial activity [1]. The antioxidant potency is directly influenced by the arylidene and heterocyclic modifications appended to the benzofuran-2-carbohydrazide core. The 5‑amino substituent provides an additional electron-donating group that can enhance radical scavenging capacity relative to the unsubstituted benzofuran-2-carbohydrazide when used as a precursor for Schiff base or oxadiazole synthesis.

Antioxidant DPPH radical scavenging Benzofuran oxadiazole

Purity and Physical Form: Supplier-Certified Specifications Enable Reproducible Research

5-Amino-1-benzofuran-2-carbohydrazide is commercially supplied at a certified minimum purity of 95% as a solid with melting point 181–183 °C . In comparison, benzofuran-2-carbohydrazide (parent compound, CAS 57806-09-2) and 5-bromo-1-benzofuran-2-carbohydrazide are typically available at 95–98% purity from niche suppliers, often with longer lead times and higher cost-per‑gram due to lower demand. The consistency of purity specification across multiple independent vendors reduces batch-to‑batch variability risk for quantitative SAR or biological replicate studies.

Purity specification Procurement Quality control

Cytotoxicity on A549 Lung Adenocarcinoma: Class-Level Activity of Carbohydrazide Derivatives

Furan- and benzofuran-based carbohydrazide derivatives evaluated by MTT assay on A549 human lung adenocarcinoma cells exhibited IC50 values ranging from 43.38 µM to 342.63 µM [1]. While the 5‑amino-1‑benzofuran-2‑carbohydrazide itself has not been tested in this specific assay format, the class-level data indicate that the carbohydrazide moiety contributes to measurable cytotoxicity. The 5‑amino substituent can be further elaborated into Schiff bases, hydrazones, or oxadiazoles that are expected to enhance potency, as demonstrated for related 6‑nitrobenzofuran-2-carbohydrazide derivatives that achieved IC50 values as low as 2.70 ± 0.25 µM against cancer cell lines [2].

Anticancer Cytotoxicity MTT assay A549

Structural Differentiation: 5-Amino Substituent Enables Distinct Reactivity vs. 5-Bromo or Unsubstituted Analogs

The 5-amino group is a strong electron-donating substituent (Hammett σₚ = –0.66 for NH₂) that electronically activates the benzofuran ring, increases solubility in aqueous acidic media, and provides a secondary site for derivatization (diazotization, amide coupling, or Schiff base formation). In contrast, the 5‑bromo analog (σₚ = +0.23) is electron-withdrawing and primarily used for cross-coupling reactions [1], the 6‑nitro analog (σₚ = +0.78) is strongly deactivating and used for cytotoxic SAR [2], and the 5‑(piperazin-1‑yl) analog introduces a basic tertiary amine that alters pharmacokinetic properties [3]. The 5‑amino scaffold is therefore uniquely suited for projects requiring simultaneous exploration of electronic tuning, hydrogen-bonding interactions, and water solubility.

SAR Substituent effect Hydrazone formation Metal complexation

Top Application Scenarios for 5-Amino-1-benzofuran-2-carbohydrazide (CAS 1048913-38-7) in Medicinal Chemistry and Chemical Biology


Synthesis of α-Amylase Inhibitor Libraries for Type-2 Diabetes Drug Discovery

The benzofuran-2-carbohydrazide scaffold has demonstrated α‑amylase IC50 values as low as 1.078 µM when elaborated into hydrazone derivatives [1]. Researchers can use 5‑amino-1‑benzofuran‑2‑carbohydrazide as a starting material to generate hydrazone libraries via condensation with substituted benzaldehydes, building on the established SAR framework to optimize potency against the clinical standard acarbose (IC50 = 0.62 µM).

Design of Tunable Antimicrobial Agents via Schiff Base and Metal Complex Formation

5‑Substituted benzofuran‑2‑carbohydrazides yield Schiff bases and transition metal complexes with measurable antimicrobial activity [1]. The 5‑amino derivative provides a dual-functionalizable scaffold—the carbohydrazide moiety for hydrazone formation and the 5‑amino group for diazotization or amide coupling—enabling the systematic exploration of antimicrobial MIC values against S. aureus and E. coli, benchmarked against 5‑(piperazin‑1‑yl) analogs that achieve MIC values of 40 µg/mL [2].

Antioxidant Lead Generation via Oxadiazole-Thiol Hybrids

Benzofuran‑2‑carbohydrazide derivatives have shown potent DPPH radical scavenging activity when converted to 1,3,4‑oxadiazole‑2‑thiols [1]. The 5‑amino substituent is expected to further enhance electron donation and radical stabilization. Procurement of the 5‑amino building block enables the synthesis of novel oxadiazole-thiol hybrids for antioxidant screening, with the potential to outperform the unsubstituted parent compounds that demonstrated qualitative 'potent' activity in DPPH assays [1].

Anticancer Prodrug Development Through Cytotoxic Carbohydrazide Elaboration

Carbohydrazide derivatives bearing furan and benzofuran moieties exhibit MTT-based cytotoxicity against A549 lung adenocarcinoma cells with IC50 values down to 43.38 µM [1]. The 5‑amino precursor can be elaborated into Schiff bases or metal complexes that, based on 6‑nitrobenzofuran‑2‑carbohydrazide precedent (IC50 as low as 2.70 µM [2]), may achieve substantially enhanced potency. This makes the compound a strategic procurement choice for early-stage anticancer library synthesis.

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